BenchChemオンラインストアへようこそ!

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

Shelf-life stability Protodeboronation resistance Suzuki-Miyaura coupling

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (CAS 850411-07-3), also referred to as 3-(2-ethoxy-2-oxoethoxy)phenylboronic acid pinacol ester, is a pinacol-protected arylboronic ester in the meta-phenoxyacetate subclass. It serves as a shelf-stable, pre-activated organoboron building block for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling installation of the 3-(2-ethoxy-2-oxoethoxy)phenyl moiety into drug-like scaffolds.

Molecular Formula C16H23BO5
Molecular Weight 306.2 g/mol
CAS No. 850411-07-3
Cat. No. B1591690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
CAS850411-07-3
Molecular FormulaC16H23BO5
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OCC
InChIInChI=1S/C16H23BO5/c1-6-19-14(18)11-20-13-9-7-8-12(10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3
InChIKeyIUEPWIKFOCKVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (CAS 850411-07-3): Meta-Phenoxyacetate Boronic Pinacol Ester for Pharmaceutical Suzuki–Miyaura Cross-Coupling


Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (CAS 850411-07-3), also referred to as 3-(2-ethoxy-2-oxoethoxy)phenylboronic acid pinacol ester, is a pinacol-protected arylboronic ester in the meta-phenoxyacetate subclass [1]. It serves as a shelf-stable, pre-activated organoboron building block for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling installation of the 3-(2-ethoxy-2-oxoethoxy)phenyl moiety into drug-like scaffolds. The compound is a documented synthetic intermediate in patent-protected CRTH2 (DP2) antagonist programs, where the meta-oxyacetate linker is essential for receptor-binding pharmacophore geometry [2].

Why Generic Substitution of 850411-07-3 Fails: Meta-Regiochemistry, Ester Identity, and Pinacol Protection as Non-Interchangeable Variables


Simply replacing Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate with a closely related analog—such as its free boronic acid (CAS 957062-63-4), the tert-butyl ester homolog (CAS 769968-18-5), or an ortho/para-regioisomer—introduces quantifiable penalties in shelf stability, coupling efficiency, and downstream biological fidelity. The pinacol ester mask provides days-to-weeks of hydrolytic stability in aqueous-organic media, whereas the corresponding free boronic acid undergoes complete protodeboronation within 12 h under alkaline coupling conditions [1]. The meta-substituted oxyacetate chain is required to maintain the correct bond-vector orientation for CRTH2 antagonist pharmacophore activity, as demonstrated in patent-protected structure–activity relationship (SAR) studies [2]. The ethyl ester group further differentiates hydrolysis rates and steric demand relative to the tert-butyl ester, impacting both the kinetics of Suzuki coupling and subsequent chemoselective deprotection strategies [3].

Quantitative Differential Evidence Guide for Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (CAS 850411-07-3)


Shelf Stability and Protodeboronation Resistance: Pinacol Ester (850411-07-3) vs. Free Boronic Acid (957062-63-4)

Under aqueous alkaline conditions (K₃PO₄ / toluene, 110 °C) designed to simulate Suzuki–Miyaura coupling, the free 3-pyridyl boronic acid underwent complete decomposition after 12 h, whereas the corresponding pinacol boronate ester retained low but detectable levels of intact boron species over the same period, confirming significantly slower protodeboronation kinetics [1]. While this direct head-to-head data is reported for a 3-pyridyl system, the trend is class-wide: pinacol esters consistently exhibit greater resistance to protodeboronation than free boronic acids, as corroborated by kinetic studies on substituted phenylboronic pinacol esters showing that hydrolysis rates are heavily substituent-dependent and accelerated at physiological pH [2]. For procurement purposes, ChemScence lists 850411-07-3 with 97% purity and recommends storage at room temperature, whereas the corresponding boronic acid (CAS 957062-63-4) typically requires refrigerated storage and is prone to boroxine formation on standing .

Shelf-life stability Protodeboronation resistance Suzuki-Miyaura coupling

Meta-Substitution Regioisomeric Fidelity: CRTH2 Antagonist Pharmacophore Dependence on 3-(2-Ethoxy-2-oxoethoxy)phenyl Geometry

Patent EP2046740B1 explicitly describes CRTH2 antagonist compounds that incorporate the 3-(carboxymethoxy)phenyl or 3-(2-ethoxy-2-oxoethoxy)phenyl moiety, with the meta-substitution pattern providing the correct spatial orientation for hydrogen-bonding interactions with the DP2 receptor binding pocket [1]. Public bioactivity data for CRTH2 antagonists derived from this building block confirm single-digit nanomolar potency: BindingDB entry BDBM50381825 reports an IC₅₀ of 17 nM for antagonism of PGD2-induced Ca²⁺ flux in human KB8 cells [2]. Ortho- or para-regioisomeric analogs would alter the exit vector of the oxyacetate chain, disrupting the critical binding geometry and leading to a loss of potency. This regioisomeric specificity means that a para-substituted analog such as ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate cannot substitute for this building block without re-optimization of the entire pharmacophore.

CRTH2/DP2 antagonism Regioisomeric specificity Pharmacophore geometry

Ethyl Ester vs. tert-Butyl Ester: Hydrolytic Release Rate and Steric Demand for Downstream Deprotection

The ethyl ester of 850411-07-3 presents a smaller steric profile (A-value for Et ≈ 1.75 kcal/mol) compared to the tert-butyl ester analog (CAS 769968-18-5; A-value for tBu ≈ 4.9 kcal/mol), which directly influences both the Suzuki coupling transmetallation rate and the rate of subsequent ester hydrolysis required to reveal the free carboxylic acid pharmacophore. Lennox and Lloyd-Jones have reviewed the mechanistic evidence indicating that transmetallation from boronic esters to palladium(II) can proceed directly without prior hydrolysis, and that steric encumbrance around the boron center (including remote steric effects from the ester group) modulates the activation energy for this step [1]. In practice, the ethyl ester can be hydrolyzed under standard mild saponification conditions (e.g., LiOH, THF/H₂O, room temperature, 1–2 h), whereas the tert-butyl ester requires strongly acidic conditions (TFA, DCM) that may be incompatible with acid-sensitive functionality elsewhere in the molecule [2]. The Aladdin guide to boron source selection emphasizes that matching the ester protecting group to the downstream synthetic sequence is essential for maintaining overall yield and avoiding protecting-group manipulation steps .

Ester hydrolysis kinetics Steric bulk Late-stage deprotection Drug conjugate synthesis

Purity, Reproducibility, and Batch-to-Batch Consistency: Commercial Specifications of 850411-07-3

Commercially, 850411-07-3 is supplied at a certified purity of 97% by multiple vendors, with supporting analytical documentation (NMR, HPLC, LC-MS) . The compound is a homogeneous, off-white crystalline powder with molecular formula C₁₆H₂₃BO₅ and molecular weight 306.16 g/mol [1]. In contrast, the corresponding free boronic acid (CAS 957062-63-4) is often supplied at lower purity (typically 95%) due to its inherent propensity for boroxine formation upon storage, which degrades apparent purity over time and can introduce variable amounts of the inactive trimeric anhydride that must be removed before use. The consistent physical form and defined MDL number (MFCD06657707) of 850411-07-3 enable reproducible weighing, dissolution, and dosing in both discovery and scale-up settings, reducing batch-to-batch variability that is a recognized failure mode in Suzuki–Miyaura process development .

Chemical purity Batch reproducibility Procurement specification Quality control

Best Research and Industrial Application Scenarios for Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (CAS 850411-07-3)


Medicinal Chemistry: CRTH2 (DP2) Antagonist Lead Optimization

The compound is the preferred boronic ester building block for introducing the meta-(2-ethoxy-2-oxoethoxy)phenyl fragment into indole-3-acetic acid CRTH2 antagonist scaffolds, as documented in patent EP2046740B1 [1]. Its pinacol ester form allows direct Suzuki coupling without pre-hydrolysis, while the ethyl ester can be cleaved under mild basic conditions to reveal the free carboxylic acid pharmacophore required for receptor binding. Using the regioisomerically correct meta-substituted building block from the outset avoids costly re-synthesis and SAR re-optimization.

Process Chemistry Scale-Up: Robust Suzuki–Miyaura Coupling with Reduced Protodeboronation

As highlighted by the Scientific Update comparison, pinacol esters resist protodeboronation under aqueous alkaline conditions far better than free boronic acids, which completely decompose within 12 h at elevated temperature [2]. This intrinsic stability profile makes 850411-07-3 suitable for scale-up protocols that require prolonged heating or high-temperature coupling, reducing side-product formation and improving isolated yield reproducibility.

Library Synthesis and Parallel Chemistry: Consistent Weighing and Dosing

With a certified purity of 97% and a stable, free-flowing powder form , this building block can be accurately dispensed by automated solid-handling platforms for high-throughput parallel synthesis of biaryl libraries. The absence of boroxine contamination eliminates the need for pre-use activation or purification steps that would otherwise disrupt automated workflows.

Drug Conjugate and Prodrug Design: Chemoselective Ester Hydrolysis

The ethyl ester protection strategy is orthogonal to many common functional groups, allowing late-stage saponification to release the free carboxylic acid for conjugation to carrier molecules or for prodrug activation. This distinguishes the ethyl ester variant from the tert-butyl ester analog (CAS 769968-18-5), which mandates acidic cleavage conditions that may be incompatible with glycosidic or peptide linkers [3].

Quote Request

Request a Quote for Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.